![molecular formula C19H16FN3O2S B2380839 5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034299-73-3](/img/structure/B2380839.png)

5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

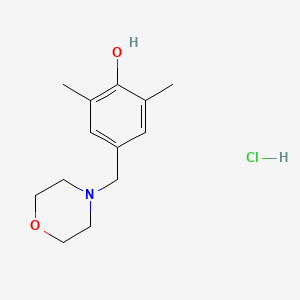

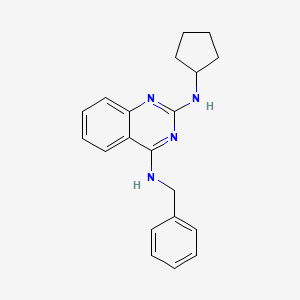

5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacokinetics and Brain Penetration

Investigational compounds related to 5-Fluoro-N-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide have shown notable neuropharmacokinetic properties, with prolonged residence in the rat brain compared to systemic circulation. These compounds exhibited significant passive permeability and differences in susceptibility to efflux, attributed largely to P-glycoprotein (P-gp). This research provides insights into how cerebrospinal fluid concentration is shaped by unbound plasma and brain concentrations, especially in conditions of disequilibrium and at steady state, offering potential pathways for therapeutic applications involving central nervous system (CNS) penetration (Tang et al., 2014).

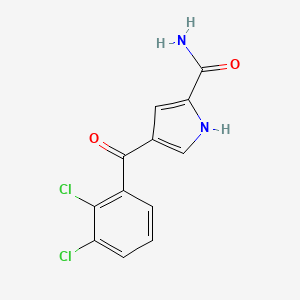

Molecular Structure and Synthesis

The synthesis and characterization of related benzo[b]thiophene compounds have been explored, highlighting the importance of molecular structure in determining the physical, chemical, and pharmacokinetic properties of these compounds. For instance, the synthesis of 5-fluoro- and cyano-derivatives of benzo[b]thiophene carboxamide has been studied, revealing insights into the stereoselective synthesis and the influence of molecular substitutions on biological activity (Hirohashi et al., 1976). Such studies are crucial for the development of novel therapeutic agents with improved efficacy and reduced side effects.

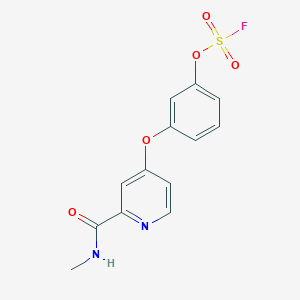

Fluorination and Biological Activity

The role of fluorination in enhancing the biological activity and physicochemical properties of pharmaceutical compounds is well-documented. Research on fluorinated analogs of benzo[b]thiophene derivatives, such as the incorporation of fluorine atoms in specific positions of the molecular structure, has shown to significantly impact antibacterial activity, solubility, and pharmacokinetic profiles. These modifications can lead to compounds with enhanced potency, reduced toxicity, and improved bioavailability, making them promising candidates for further drug development (Desai et al., 2013).

Advanced Materials and Polymers

Beyond pharmaceutical applications, related benzo[b]thiophene compounds have found utility in the development of advanced materials, particularly in the field of organic electronics and polymers. For example, polymers incorporating benzo[b]thiophene units have been investigated for their electrochromic properties and potential use in organic solar cells. These materials exhibit unique optical and electrical characteristics, making them suitable for applications in flexible electronics, photovoltaics, and smart coatings (Tamilavan et al., 2019).

Mechanism of Action

Target of Action

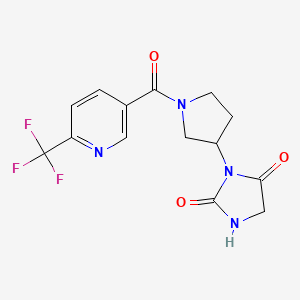

It’s worth noting that compounds with similar structures, such as pyrrolidine derivatives, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The exact mode of action of this compound is currently unknown. The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These characteristics can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Action Environment

The introduction of fluorine atoms into lead structures has been found to result in improved physical, biological, and environmental properties .

properties

IUPAC Name |

5-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c20-14-3-4-15-13(9-14)10-16(26-15)19(25)22-11-12-5-6-21-17(8-12)23-7-1-2-18(23)24/h3-6,8-10H,1-2,7,11H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHFTAHTYJGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Furan-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2380758.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)

![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)